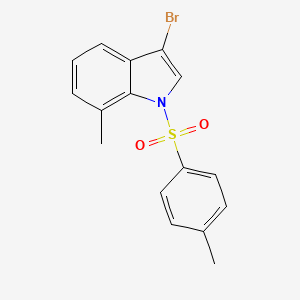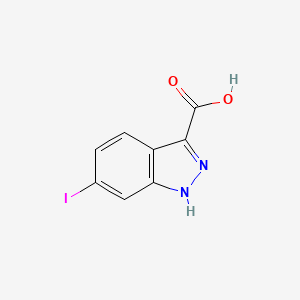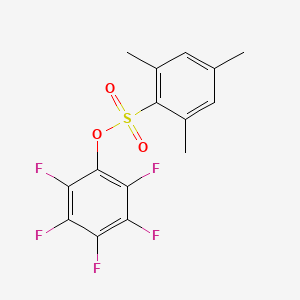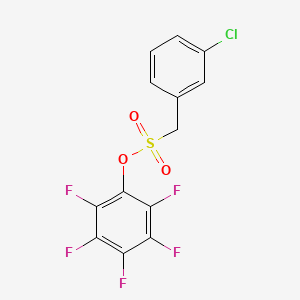
3-Bromo-7-methyl-1-(p-toluenesulfonyl)indole
Descripción general
Descripción
3-Bromo-7-methyl-1-(p-toluenesulfonyl)indole is a reagent used in the synthesis of azaindoles . This compound is an intermediate in the synthesis of 7-azaindole, which has biological activity . It has a molecular weight of 364.3 g/mol.
Synthesis Analysis
3-Bromo-7-methyl-1-(p-toluenesulfonyl)indole can be prepared by reacting bromides with indoles in the presence of a base . It is also used as a reagent in the synthesis of azaindoles .Molecular Structure Analysis
The molecular formula of 3-Bromo-7-methyl-1-(p-toluenesulfonyl)indole is C16H14BrNO2S . The InChI key is VQWIINXTMHBRDW-UHFFFAOYSA-N .Chemical Reactions Analysis
As an intermediate, 3-Bromo-7-methyl-1-(p-toluenesulfonyl)indole is used in the synthesis of 7-azaindole . The exact chemical reactions involving this compound are subject to the specific conditions and reagents used in the synthesis process.Aplicaciones Científicas De Investigación
Azaindole Synthesis
3-Bromo-7-methyl-1-(p-toluenesulfonyl)indole serves as a valuable reagent in the synthesis of azaindoles. These heterocyclic compounds contain a nitrogen atom within the indole ring. Researchers use azaindoles in medicinal chemistry, as they often exhibit interesting biological activities. The bromine substitution in this compound facilitates further functionalization, making it a versatile intermediate for azaindole derivatives .
Drug Discovery and Medicinal Chemistry
The unique structural features of 3-Bromo-7-methyl-1-(p-toluenesulfonyl)indole make it an attractive candidate for drug development. Researchers explore its potential as a scaffold for designing novel pharmaceutical agents. By modifying the substituents on the indole ring, scientists can fine-tune properties such as binding affinity, selectivity, and metabolic stability. This compound’s sulfonyl group also offers additional synthetic handles for diversification .
Photoredox Catalysis
Photoredox catalysis involves using light to drive chemical reactions. 3-Bromo-7-methyl-1-(p-toluenesulfonyl)indole can participate in photoredox transformations, serving as a substrate or photocatalyst. Researchers have employed it in various cross-coupling reactions, C–H functionalizations, and cyclizations. The bromine atom enhances its reactivity under mild conditions, making it a valuable tool in synthetic chemistry .
Materials Science
Functionalized indoles find applications in materials science. Researchers explore their use as building blocks for organic semiconductors, light-emitting materials, and sensors. By incorporating 3-Bromo-7-methyl-1-(p-toluenesulfonyl)indole into polymer backbones, they can tailor electronic properties and improve device performance .
Agrochemicals and Crop Protection
Indole-based compounds have shown promise as agrochemicals. Researchers investigate their potential as herbicides, fungicides, and insecticides. By introducing specific functional groups onto the indole core, they can enhance bioactivity and selectivity. 3-Bromo-7-methyl-1-(p-toluenesulfonyl)indole could contribute to the development of environmentally friendly crop protection agents .
Fluorescent Probes and Imaging Agents
Fluorescent molecules play a crucial role in biological imaging. Researchers have explored indole derivatives as fluorescent probes for cellular imaging and tracking specific biomolecules. By incorporating 3-Bromo-7-methyl-1-(p-toluenesulfonyl)indole into these probes, they can achieve selective labeling and visualize cellular processes .
Safety and Hazards
Propiedades
IUPAC Name |
3-bromo-7-methyl-1-(4-methylphenyl)sulfonylindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO2S/c1-11-6-8-13(9-7-11)21(19,20)18-10-15(17)14-5-3-4-12(2)16(14)18/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIYUHTVTCSRJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC(=C32)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-7-methyl-1-(p-toluenesulfonyl)indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl)methanamine](/img/structure/B3043535.png)








![Methyl 2-[(2,3,4,5,6-pentafluorophenoxy)sulfonyl]-benzenecarboxylate](/img/structure/B3043550.png)

![[1-(2-Methoxyphenyl)cyclopropyl]methanamine](/img/structure/B3043553.png)
